molecular formula C11H14N2O B11908303 (3-(Aminomethyl)azetidin-1-yl)(phenyl)methanone

(3-(Aminomethyl)azetidin-1-yl)(phenyl)methanone

Cat. No.: B11908303
M. Wt: 190.24 g/mol
InChI Key: BDDLANBBTUURMG-UHFFFAOYSA-N
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Description

(3-(Aminomethyl)azetidin-1-yl)(phenyl)methanone is an organic compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Aminomethyl)azetidin-1-yl)(phenyl)methanone typically involves the reaction of azetidine derivatives with appropriate reagents. One common method is the aza-Michael addition, where azetidine reacts with an electrophilic compound to form the desired product . Another method involves the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-(Aminomethyl)azetidin-1-yl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(3-(Aminomethyl)azetidin-1-yl)(phenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-(Aminomethyl)azetidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    (3-(Aminomethyl)phenyl)methanone: A structurally similar compound with different functional groups.

    (4-(Aminomethyl)phenyl)methanone: Another similar compound with variations in the position of functional groups.

Uniqueness

(3-(Aminomethyl)azetidin-1-yl)(phenyl)methanone is unique due to its azetidine ring, which imparts distinct chemical properties and potential biological activities. The presence of both aminomethyl and phenyl groups further enhances its versatility in various applications.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

[3-(aminomethyl)azetidin-1-yl]-phenylmethanone

InChI

InChI=1S/C11H14N2O/c12-6-9-7-13(8-9)11(14)10-4-2-1-3-5-10/h1-5,9H,6-8,12H2

InChI Key

BDDLANBBTUURMG-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2)CN

Origin of Product

United States

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